4-Isopropenylcyclohexanone

Description

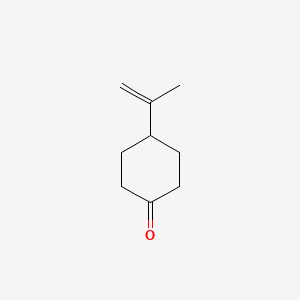

Structure

3D Structure

Properties

IUPAC Name |

4-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMUZRNPCVSBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338473 | |

| Record name | 4-Isopropenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22460-53-3 | |

| Record name | 4-(1-Methylethenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22460-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropenylcyclohexanone

De Novo Chemical Synthesis Routes

The construction of the 4-isopropenylcyclohexanone framework from simpler, non-terpenoid precursors can be achieved through several established synthetic organic chemistry methods. These routes include the strategic isomerization of related monoterpenoids and conjugate addition reactions.

Isomerization Strategies from Related Monoterpenoids

Isomerization reactions of readily available monoterpenoid ketones, such as nopinone (B1589484), present a direct pathway to this compound. These transformations typically involve the cleavage of the cyclobutane (B1203170) ring in nopinone to form the desired cyclohexanone (B45756) derivative.

The direct treatment of nopinone with strong acids can induce a ring-opening isomerization to yield this compound. For instance, stirring nopinone with concentrated sulfuric acid at low temperatures is a known method. escholarship.org However, this approach can sometimes lead to the formation of a mixture of products, including the isomeric 4-isopropylidenecyclohexanone, and the yields of the desired product can be modest.

A more controlled and higher-yielding isomerization of nopinone involves the use of orthoformic acid esters in the presence of an acid catalyst. google.com This process proceeds through the formation of an intermediate that is subsequently hydrolyzed to afford a mixture of this compound and 4-isopropylidenecyclohexanone. A key advantage of this method is that this compound is the major product. google.com

A typical procedure involves treating nopinone with a lower alkyl orthoformate, such as methyl orthoformate or ethyl orthoformate, and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The subsequent acidic hydrolysis of the reaction mixture yields the final products. google.com

| Orthoformic Acid Ester | Catalyst | Product Ratio (4-isopropenyl- : 4-isopropylidene-) | Reference |

| Methyl Orthoformate | Sulfuric Acid | 70:30 | google.com |

| Ethyl Orthoformate | Sulfuric Acid | 77:23 | google.com |

| Butyl Orthoformate | Sulfuric Acid | 84:16 | google.com |

| Methyl Orthoformate | p-Toluenesulfonic Acid | 76:24 | google.com |

Acid-Catalyzed Isomerization Protocols of Nopinone

Conjugate Addition Approaches

Conjugate addition, or Michael addition, provides a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the 1,4-addition of an isopropenyl nucleophile to a cyclohexenone derivative.

The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated ketones is a well-established and efficient method. cdnsciencepub.com For the synthesis of this compound, this involves the reaction of an isopropenyl organometallic reagent, such as isopropenylmagnesium bromide, with 2-cyclohexen-1-one (B156087) in the presence of a copper catalyst. escholarship.orgcdnsciencepub.com

This reaction has been reported to proceed in good yield. For example, the cuprous chloride-catalyzed conjugate addition of isopropenylmagnesium bromide to 2-cyclohexen-1-one has been shown to produce 3-isopropenylcyclohexanone (B15486952) (an alternative name for this compound) in 71% yield. cdnsciencepub.com Another study reports the synthesis of (±)-norcarvone (another synonym for this compound) via a copper-catalyzed conjugate addition of isopropenylmagnesium bromide to cyclohexenone, affording the product in 82% yield. escholarship.org

| Reactants | Catalyst | Product | Yield | Reference |

| Isopropenylmagnesium bromide, 2-cyclohexen-1-one | Cuprous chloride | 3-Isopropenylcyclohexanone | 71% | cdnsciencepub.com |

| Isopropenylmagnesium bromide, Cyclohexenone | Copper catalyst | (±)-Norcarvone | 82% | escholarship.org |

Biorenewable and Sustainable Synthesis Approaches

With a growing emphasis on green chemistry, the synthesis of chemicals from renewable feedstocks is of significant interest. This compound can be efficiently synthesized from the biorenewable monoterpene β-pinene, a major component of turpentine. nih.govresearchgate.netresearchgate.net

This sustainable route involves a three-step process:

Oxidation of β-pinene: β-pinene is first oxidized to nopinone.

Acid-catalyzed ring opening of nopinone: Nopinone is then treated with a strong acid, such as sulfuric acid, to induce a ring-opening reaction, forming 4-(1-hydroxy-1-methylethyl)-cyclohexanone (4-HMEC). escholarship.org This step has been reported to proceed with a high yield of 86%. escholarship.org

Dehydration of 4-HMEC: The final step is the dehydration of 4-HMEC to yield this compound, referred to in this context as 4-IPEC. escholarship.org

| Starting Material | Intermediate | Final Product | Overall Yield | Reference |

| β-Pinene | Nopinone, 4-(1-hydroxy-1-methylethyl)-cyclohexanone | This compound (4-IPEC) | 65% | escholarship.orgresearchgate.net |

Derivation from β-Pinene Feedstocks

| Step | Reaction | Reagents | Yield | Reference |

| 1 | Oxidation of β-pinene | Ozonolysis (O₃, MeOH; Me₂S) | 91% | bham.ac.uknews-medical.net |

| 2 | Acid-Catalyzed Ring Opening | 12 M H₂SO₄ | 86-89% | bham.ac.uknews-medical.net |

| 3 | Dehydration of 4-HMEC | Alumina (heat) | 80% | news-medical.net |

| Overall | β-pinene to 4-IPEC | - | 65% | bham.ac.ukresearchgate.net |

The crucial step in transforming the bicyclic nopinone into a monocyclic cyclohexanone structure is the Acid-Catalyzed Ring Opening (ACRO). bham.ac.uk This reaction cleaves the strained cyclobutane ring within the nopinone molecule. By treating unpurified nopinone with a strong acid, such as 12 M sulfuric acid at a controlled temperature of 5°C, the ring system is opened to form 4-(1-hydroxy-1-methylethyl)cyclohexanone (4-HMEC). bham.ac.uk This process has been successfully implemented in both batch and continuous flow setups, achieving high yields of 86-89%. news-medical.net The mechanism involves the protonation of the carbonyl oxygen, which facilitates the cleavage of the C1-C7 bond of the nopinone ring, followed by hydration to yield the tertiary alcohol, 4-HMEC. researchgate.net

The final synthetic step is the dehydration of the tertiary alcohol, 4-HMEC, to introduce the isopropenyl group. news-medical.net This elimination reaction is typically achieved by heating 4-HMEC in the presence of activated alumina, which serves as a dehydration catalyst, to afford this compound in approximately 80% yield. news-medical.netresearchgate.net The reaction proceeds via a syn-E2 elimination mechanism. researchgate.net It is noteworthy that a competing elimination reaction can lead to the formation of the thermodynamically more stable, endocyclic isomer, 4-isopropylidenecyclohexanone (4-IPIC). However, under kinetic control, the formation of the desired exocyclic alkene, 4-IPEC, is favored. researchgate.net

Acid-Catalyzed Ring Opening (ACRO) of Nopinone Intermediates to 4-(1-Hydroxy-1-methylethyl)cyclohexanone (4-HMEC)

Integration within Terpene Biorefinery Models for Sustainable Platform Chemicals

The synthesis of this compound from β-pinene is a prime example of a process integrated within a terpene biorefinery model. bham.ac.ukbirmingham.ac.ukbath.ac.uk This model focuses on the valorization of renewable terpene feedstocks, which are readily available from biomass, into a diverse range of valuable chemicals. sciencelink.net Global concerns regarding the environmental impact of fossil fuels have spurred the development of such sustainable pathways for producing chemical feedstocks. news-medical.net

Within this model, 4-IPEC serves as a key bioderived platform chemical or intermediate. researchgate.netbham.ac.uknews-medical.net Its versatile structure allows it to be a starting material for the divergent synthesis of other important commercial products, most notably the common painkillers paracetamol and ibuprofen (B1674241). researchgate.netnews-medical.netsciencelink.netnih.govresearchgate.net The conversion of this biorenewable intermediate into widely used pharmaceuticals showcases the economic and environmental potential of the terpene biorefinery concept, providing sustainable alternatives to traditional petrochemical-based manufacturing routes. bham.ac.uksciencelink.net

Chemical Reactivity and Mechanistic Investigations of 4 Isopropenylcyclohexanone

Transformations Involving the Cyclohexanone (B45756) Moiety

The reactivity of 4-isopropenylcyclohexanone is characterized by transformations involving both its isopropenyl group and its cyclohexanone ring. The ketone functional group, in particular, allows for a range of oxidative and carbon-carbon bond-forming reactions, making it a valuable intermediate in the synthesis of more complex molecules.

The carbonyl group and the adjacent carbon atoms of the cyclohexanone ring are susceptible to various oxidative transformations. These reactions can lead to ring-opening, aromatization, or the introduction of new functional groups.

While ozonolysis typically targets carbon-carbon double bonds, its application in the context of this compound (4-IPEC) focuses on the cleavage of the isopropenyl group to yield 4-acetylcyclohexanone (4-ACH). news-medical.netresearchgate.net This transformation is a key step in synthetic pathways that utilize biorenewable resources like β-pinene to produce valuable chemical feedstocks. news-medical.netbham.ac.uknih.govresearchgate.net In a typical procedure, 4-IPEC is treated with ozone in methanol (B129727) at low temperatures (-78°C), followed by a reductive workup with dimethyl sulfide (B99878) (Me₂S). researchgate.net This process is highly efficient, affording 4-acetylcyclohexanone in excellent yields. news-medical.netresearchgate.netresearchgate.net The resulting 4-acetylcyclohexanone serves as a crucial intermediate for further functionalization, including its conversion to aromatic compounds. news-medical.netbham.ac.uk

Table 1: Ozonolysis of this compound

| Reactant | Reagents | Product | Yield | Reference |

| This compound | 1. O₃, Methanol, -78°C2. Me₂S | 4-Acetylcyclohexanone | 96% | news-medical.netresearchgate.net |

The cyclohexanone ring of this compound can undergo several other oxidative reactions. One notable transformation is the Baeyer-Villiger oxidation. When this compound is treated with an oxidant like hydrogen peroxide in the presence of a suitable catalyst, it can be converted into the corresponding ε-caprolactone. chemicalbook.com Significantly, this oxidation can be chemoselective; under certain conditions, the ketone is oxidized without affecting the isopropenyl double bond. chemicalbook.combath.ac.uk For instance, using hydrogen peroxide with a lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate catalyst resulted in a 56% yield of the lactone, with no epoxidation of the olefin observed. chemicalbook.com

Another significant oxidative process is the palladium-catalyzed dehydrogenation, which converts the cyclohexanone ring into an aromatic phenol (B47542) system. researchgate.net This aromatization is a key step in the sustainable synthesis of commodity chemicals like paracetamol from bio-derived this compound. news-medical.netnih.govsciencelink.net The process involves the conversion of 4-IPEC to 4-acetylcyclohexanone, which is then subjected to palladium-catalyzed oxidative aromatization to form 4-hydroxyacetophenone. bham.ac.ukresearchgate.net

Table 2: General Oxidation Reactions of this compound

| Reaction Type | Reagents/Catalyst | Product | Yield | Reference |

| Baeyer-Villiger Oxidation | H₂O₂, Lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 4-Isopropenyl-ε-caprolactone | 56% | chemicalbook.com |

| Dehydrogenative Aromatization (via 4-Acetylcyclohexanone) | Pd⁰ catalyst, O₂ | 4-Hydroxyacetophenone | 92% | news-medical.net |

The enolizable nature of the cyclohexanone ring makes this compound a suitable substrate for annulation reactions, which are powerful methods for constructing new ring systems.

The Robinson annulation is a classic and widely used method for forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. wikipedia.orguoc.gr this compound can serve as the ketone component in such sequences. researchgate.netcore.ac.uk For example, the reaction of this compound with trans-3-penten-2-one under basic conditions leads to the formation of α-vetivone, an eremophilane (B1244597) sesquiterpenoid. researchgate.net This demonstrates the utility of this compound as a building block for constructing fused bicyclic systems that are scaffolds for natural products. researchgate.net

Table 3: Robinson Annulation of this compound

| Ketone Substrate | Unsaturated Ketone | Product | Reference |

| This compound | trans-3-Penten-2-one | α-Vetivone | researchgate.net |

Stereoselectivity is a critical aspect of the Robinson annulation, as the reaction can create new stereocenters. wikipedia.org The stereochemical outcome is often influenced by the reaction conditions and the structure of the substrates. wisc.edu In the Robinson annulation of this compound's isomer, 2-methyl-4-isopropylidenecyclohexanone, with trans-3-penten-2-one, the reaction proceeds stereoselectively to give α-vetivone. researchgate.net

General studies on Robinson annulations have shown that the final aldol condensation step can be under either kinetic or thermodynamic control. Kinetically controlled reactions often favor the formation of the trans-fused product due to antiperiplanar effects in the transition state. wikipedia.org However, thermodynamic control, which can be achieved through base-catalyzed epimerization, may favor the formation of the more stable syn-fused isomer. wisc.edu The choice of catalyst, particularly the use of chiral catalysts like L-proline, can also induce high levels of stereoselectivity, leading to enantiomerically enriched annulation products. wikipedia.org

Annulation and Cyclization Reactions

Robinson Annulation Sequences with Unsaturated Ketones

Reactions Involving the Isopropenyl Group

The exocyclic double bond of the isopropenyl moiety is a key site of reactivity in this compound, enabling a variety of transformations including catalytic aromatization and other carbon-carbon bond-forming reactions.

Catalytic Aromatization Reactions

Catalytic dehydrogenation provides a direct route to convert the cyclohexanone ring into an aromatic system. Palladium-based catalysts have proven particularly effective in this transformation, which is a critical step in the synthesis of valuable aromatic compounds from biorenewable feedstocks. masterorganicchemistry.comwikipedia.orgnih.gov

The conversion of the this compound framework into an aromatic ring is often accomplished through a derivative. For instance, this compound (4-IPEC) can be converted to 4-acetylcyclohexanone (4-ACH) via ozonolysis. core.ac.uk The subsequent palladium-catalyzed dehydrogenation of 4-ACH to 4-hydroxyacetophenone (4-HAP) illustrates a plausible mechanism for this type of aromatization. masterorganicchemistry.comresearchgate.net

The proposed mechanism proceeds through the enol form of 4-ACH. masterorganicchemistry.com It involves the consecutive oxidative insertion of a Pd(0) species into the allylic C-H bonds of enol intermediates. masterorganicchemistry.com This process generates palladium-enol intermediates, which then undergo further reactions to ultimately form the stable aromatic ring of 4-HAP. masterorganicchemistry.com This dehydrogenation is a key step in creating a benzenoid ring system from a cyclohexyl precursor. masterorganicchemistry.comwikipedia.org

The palladium-catalyzed aromatization of this compound derivatives is a cornerstone of synthetic strategies aimed at producing sustainable versions of common pharmaceuticals from biorenewable β-pinene. masterorganicchemistry.comwikipedia.org this compound, derived from β-pinene, serves as a key bioderived feedstock. masterorganicchemistry.comwikipedia.orgcore.ac.uk Its conversion to aromatic structures is exemplified by the syntheses of paracetamol and (rac)-ibuprofen. masterorganicchemistry.com

In the synthesis of paracetamol, 4-IPEC is first converted to 4-ACH, which is then aromatized to 4-HAP. masterorganicchemistry.comcore.ac.uk The resulting 4-HAP is a versatile aromatic platform chemical that can be further processed to yield paracetamol. masterorganicchemistry.com Similarly, the synthesis of ibuprofen (B1674241) from 4-IPEC involves a late-stage palladium-catalyzed aromatization of cyclohexene (B86901) acid intermediates to form the final benzenoid ring of the drug. masterorganicchemistry.com

Table 1: Reported Yields in the Conversion of 4-IPEC to Aromatic Precursors

| Conversion Step | Product | Reported Yield |

| Ozonolysis of 4-IPEC | 4-Acetylcyclohexanone (4-ACH) | 96% core.ac.uk |

| Dehydrogenation of 4-ACH | 4-Hydroxyacetophenone (4-HAP) | ~80% masterorganicchemistry.com |

| Overall conversion of 4-IPEC to Paracetamol | Paracetamol | 82% (over three steps) masterorganicchemistry.com |

| Overall conversion of 4-IPEC to (rac)-Ibuprofen | (rac)-Ibuprofen | ~64% (over five steps) masterorganicchemistry.com |

Palladium-Catalyzed Dehydrogenation and Aromatization Mechanisms

Olefin Metathesis and Related Carbon-Carbon Bond Forming Reactions

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, typically catalyzed by ruthenium complexes like Grubbs catalysts. organic-chemistry.orgorganic-chemistry.org This reaction can be applied in various ways, including ring-closing metathesis (RCM) to form cyclic compounds and cross-metathesis (CM) between two different olefins. organic-chemistry.orgorganic-chemistry.org While the isopropenyl group of this compound is a potential substrate for such transformations, specific studies detailing its olefin metathesis are not prominent in the surveyed literature.

However, related carbon-carbon bond-forming reactions have been successfully applied to derivatives of this compound. A notable example is the Robinson annulation, a classic method for forming a six-membered ring. masterorganicchemistry.comwikipedia.orgresearchgate.net This reaction proceeds via a Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.comwikipedia.org Research has shown that the Robinson annulation of 2-methyl-4-isopropenyl-cyclohexanone, an isomer of this compound, with trans-3-penten-2-one can be used to stereoselectively synthesize α-vetivone, a sesquiterpenoid. researchgate.net This demonstrates the utility of the isopropenylcyclohexanone skeleton in complex C-C bond-forming sequences to build fused ring systems. wikipedia.orgresearchgate.net

Rearrangement and Ring Fragmentation Studies

The structural framework of this compound and its precursors is susceptible to rearrangements, particularly under acidic conditions, leading to isomerization or ring-opening products.

Acid-Catalyzed Rearrangements of this compound and Related Structures

The synthesis of this compound (4-IPEC) itself often involves an acid-catalyzed rearrangement of a related structure. A common precursor, nopinone (B1589484), undergoes an acid-catalyzed ring-opening (ACRO) reaction. masterorganicchemistry.com When nopinone is treated with concentrated sulfuric acid at low temperatures, the cyclobutane (B1203170) ring opens to produce 4-(1-hydroxy-1-methylethyl)-cyclohexanone (4-HMEC). masterorganicchemistry.comorganic-chemistry.org This intermediate can then be dehydrated under acidic conditions to yield 4-IPEC. masterorganicchemistry.com

The mechanism of the ACRO reaction of nopinone is sensitive to reaction conditions. At low temperatures (e.g., 12 M H₂SO₄ at 5°C), the reaction proceeds to 4-HMEC in high yield. masterorganicchemistry.com However, under milder conditions (e.g., 6 M H₂SO₄ at 35°C), the reaction of nopinone or the dehydration of 4-HMEC yields a mixture of 4-IPEC and its endocyclic isomer, 4-isopropylidenecyclohexanone (4-IPIC). masterorganicchemistry.com Over time, this mixture can further isomerize to the more stable α,β-unsaturated ketone, cryptone. masterorganicchemistry.com This isomerization pathway is believed to proceed through the formation of a common tertiary carbenium ion intermediate. masterorganicchemistry.com

Table 2: Products of Acid-Catalyzed Reactions of Nopinone and Related Intermediates

| Starting Material | Acid/Conditions | Major Product(s) |

| Nopinone | 12 M H₂SO₄, 5°C | 4-(1-hydroxy-1-methylethyl)-cyclohexanone (4-HMEC) masterorganicchemistry.com |

| 4-HMEC | 6 M H₂SO₄, 35°C | Mixture of 4-IPEC, 4-IPIC, and Cryptone masterorganicchemistry.com |

| Nopinone | 6 M H₂SO₄, 35°C | Mixture of 4-IPEC, 4-IPIC, and Cryptone masterorganicchemistry.com |

| Nopinone | Orthoformic acid lower alkyl ester, acid catalyst, then hydrolysis | Mixture of 4-IPEC (70%) and 4-IPIC (30%) google.com |

Mechanistic Pathways of Key Structural Rearrangements (e.g., Phorbol-derived Rearrangements yielding isopropenyl cyclohexanones)

The tigliane (B1223011) diterpenoid, phorbol (B1677699), is known to undergo a significant structural rearrangement under acidic conditions, leading to the formation of crotophorbolone. nih.govrsc.orgrsc.org This transformation, historically referred to as the Flaschentrager-reaction, is a key example of the reactivity of the complex phorbol skeleton. scispace.comkarger.com The acid treatment of phorbol was reported to yield crotophorbolone as a product as early as 1934. rsc.org

The core of this rearrangement is mechanistically described as a pinacol-type rearrangement. thieme-connect.de This class of reaction is characterized by the nih.govthieme-connect.de-migration of an alkyl, vinyl, or aryl group to an adjacent electron-deficient center. In the context of phorbol (see Table 1 , compound 1 ), the reaction is initiated by the protonation of the hydroxyl group on the cyclopropane (B1198618) ring (D-ring).

The proposed mechanistic pathway begins with the protonation of the C14 hydroxyl group on the cyclopropane ring of phorbol. This is followed by the loss of water to form a tertiary carbocation at C14. The strain of the three-membered ring and the presence of the adjacent hydroxyl group at C13 drive the subsequent rearrangement. A nih.govthieme-connect.de-alkyl shift occurs where the C8-C14 bond migrates to C13, breaking the cyclopropane ring and relieving its inherent strain. This migration results in the expansion of the five-membered C-ring to a six-membered ring, forming the core structure of crotophorbolone (see Table 1 , compound 2 ). This process is facilitated by the availability of an electron-donating hydroxyl group, which assists in the alkyl migration. thieme-connect.de The migrating bond is oriented anti-periplanar to the leaving hydroxyl group, a stereoelectronic requirement for such rearrangements. thieme-connect.de

While the direct conversion of phorbol to this compound is not the primary reported outcome, the formation of crotophorbolone represents a significant structural alteration of the tigliane backbone. Further fragmentation of a crotophorbolone-like intermediate under specific conditions could theoretically lead to simpler cyclohexanone derivatives. For instance, a retro-aldol or related C-C bond cleavage reaction on the rearranged skeleton could potentially yield smaller, functionalized cyclic ketones. However, detailed research findings specifically outlining a high-yield conversion of phorbol or its direct rearrangement products into this compound are not extensively documented in the reviewed literature.

Table 1: Key Compounds in Phorbol Rearrangement

| Compound Name | Structure |

| Phorbol | |

| Crotophorbolone | |

| This compound |

Applications of 4 Isopropenylcyclohexanone As a Key Chemical Intermediate

Precursor in Pharmaceutical Synthesis

The utility of 4-isopropenylcyclohexanone extends to the pharmaceutical industry, where it functions as a key starting material for the synthesis of widely used drugs and essential pharmaceutical intermediates. bham.ac.ukresearchgate.netnih.govbath.ac.uk Its adaptable framework allows for the construction of the core structures of several important medicinal compounds.

Divergent Synthesis of Analgesics (e.g., Paracetamol, Ibuprofen)

Recent research has highlighted the potential of this compound as a sustainable feedstock for the production of common analgesics such as paracetamol and ibuprofen (B1674241). bham.ac.ukresearchgate.netnih.govbath.ac.uk Scalable processes have been developed to convert β-pinene into this compound, which then enters divergent synthetic pathways to yield these painkillers. bham.ac.ukresearchgate.netnih.govbath.ac.uk

Formation of Key Pharmaceutical Intermediates (e.g., 4-Acetylcyclohexanone, 4-Hydroxyacetophenone)

This compound is a direct precursor to several key pharmaceutical intermediates, including 4-acetylcyclohexanone and 4-hydroxyacetophenone. bham.ac.ukresearchgate.net These intermediates are valuable in their own right for the synthesis of various pharmaceuticals.

The conversion of this compound to 4-acetylcyclohexanone can be achieved through ozonolysis with a high yield of 96%. news-medical.net 4-Acetylcyclohexanone can then be transformed into 4-hydroxyacetophenone. bham.ac.uk One method for this conversion involves a palladium-catalyzed dehydrogenation reaction. bham.ac.uk An alternative procedure for generating 4-hydroxyacetophenone involves the use of hydroxylamine (B1172632), leading to a 92% yield. news-medical.net The resulting 4-hydroxyacetophenone serves as a versatile intermediate in the cosmetic, pharmaceutical, and chemical industries. bham.ac.uk

| Precursor | Intermediate | Reagents/Conditions | Yield |

| This compound | 4-Acetylcyclohexanone | Ozonolysis | 96% news-medical.net |

| 4-Acetylcyclohexanone | 4-Hydroxyacetophenone | Pd/C, K2CO3, DMA, 150°C bham.ac.uk | ~80% bham.ac.uk |

| 4-Acetylcyclohexanone | 4-Hydroxyacetophenone | Hydroxylamine, heat news-medical.net | 92% news-medical.net |

Building Block for Complex Natural Product Synthesis

The structural features of this compound make it an ideal starting point for the total synthesis of intricate natural products, particularly terpenoids. Its cyclohexanone (B45756) core and isopropenyl group provide handles for a variety of synthetic transformations, enabling the construction of complex polycyclic systems.

Total Synthesis of Nootkatone (B190431) and its Stereoisomers

This compound is a recognized intermediate in the synthesis of nootkatone, a sesquiterpenoid responsible for the characteristic aroma of grapefruit. google.com Multiple synthetic routes to nootkatone and its stereoisomers, such as 7-epi-nootkatone, utilize derivatives of this compound. researchgate.netresearchgate.net For instance, the Robinson annulation of a derivative, cis-4-isopropenyl-2-methylcyclohexanone, with trans-pent-3-en-2-one is a key step in one of the total syntheses of racemic nootkatone. The stereochemistry of the starting material and the reaction conditions are crucial in determining the stereochemical outcome of the final product.

Synthesis of Noreremophilanes and Other Sesquiterpenoids

The isomer of this compound, 4-isopropylidene-cyclohexanone, serves as a starting material for the synthesis of noreremophilanes. google.com Furthermore, this compound itself has been employed in the synthesis of other sesquiterpenoids. For example, its reaction with isopropenyl magnesium bromide in the presence of cuprous chloride is a key step in the synthesis of eremophilane-type sesquiterpenoids. cdnsciencepub.com The isopropenyl group provides a reactive site for the introduction of further complexity into the molecular structure.

Role in the Elaboration of Diterpenoid Skeletons

While the primary application of this compound in natural product synthesis is in the realm of sesquiterpenoids, its structural motif is also found in more complex terpenoids. The fundamental cyclohexanone ring with an isoprenoid side chain is a recurring structural element in the biosynthesis of diterpenoids. botanyjournals.com Although direct total syntheses of diterpenoids from this compound are not as commonly cited, its role as a fundamental building block for isoprenoid structures underscores its importance in the broader context of terpene chemistry.

Role in Bio-based Chemical Production and Sustainable Manufacturing

This compound (4-IPEC) is emerging as a significant intermediate compound in the transition away from fossil-fuel-based chemical manufacturing towards more sustainable, bio-based processes. Its importance lies in its derivation from abundant, renewable feedstocks, positioning it as a key player in the development of green chemical technologies. Global concerns regarding the environmental impact of fossil fuels have spurred research into converting biorenewable materials into valuable chemicals. bham.ac.uknews-medical.net Monoterpenes, such as β-pinene and limonene (B3431351), which are readily available as waste products from the forestry and citrus industries, serve as the primary starting materials for synthesizing 4-IPEC. bham.ac.ukresearchgate.net This utilization of waste streams exemplifies a core principle of sustainable manufacturing: adding value to materials that would otherwise be discarded.

Recent scientific developments have demonstrated scalable processes for converting these natural terpenes into 4-IPEC, which can then be used as a versatile, bioderived feedstock. news-medical.netresearchgate.netresearchgate.net This strategy addresses the growing need for sustainable alternatives to the benzenoid petrochemicals that are currently the foundation for a vast array of consumer and industrial products, including pharmaceuticals, polymers, and fragrances. bham.ac.uk The conversion of β-pinene into 4-IPEC involves a multi-step chemical process, including oxidation, ring-opening, and dehydration reactions, to transform the bicyclic structure of the terpene into the monocyclic ketone. news-medical.netresearchgate.net

Development of Renewable Platform Chemicals

This compound functions as a pivotal renewable platform chemical, a bio-derived molecule that can be converted into a variety of other high-value chemicals. Its molecular structure makes it an ideal starting point for synthesizing more complex molecules that are traditionally produced from petroleum. bham.ac.ukresearchgate.net

A prominent example of its application is in the sustainable synthesis of widely used pharmaceuticals. Researchers have developed a synthetic pathway to produce paracetamol and ibuprofen from 4-IPEC derived from β-pinene. news-medical.netnih.govbath.ac.uk This process avoids the use of non-renewable petrochemical feedstocks typically required for these painkillers. bham.ac.uk The synthesis begins with the conversion of biorenewable β-pinene into 4-IPEC, which is then transformed into key intermediates for the divergent synthesis of both drugs. bham.ac.ukresearchgate.net For instance, 4-IPEC can be converted to 4-acetylcyclohexanone (4-ACH), a precursor for paracetamol. news-medical.netresearchgate.net The final step in these syntheses often involves a palladium-catalyzed reaction to create the necessary aromatic ring structure of the final products. bham.ac.uknih.gov

The research highlights a three-step process to convert β-pinene into 4-IPEC with high purity and significant yield, demonstrating the potential for scalable production. bham.ac.ukresearchgate.net

Data sourced from a 2023 study published in ChemSusChem. bham.ac.ukresearchgate.net

Beyond these specific painkillers, 4-IPEC serves as a precursor to other valuable aromatic platform chemicals. One such chemical is 4-hydroxyacetophenone (4-HAP), which can be derived from 4-IPEC. bham.ac.ukresearchgate.net Bioderived 4-HAP has the potential to act as a "drop-in" replacement for its petrochemical counterpart, which is widely used in the cosmetics, pharmaceutical, and chemical industries as a fragrance, antioxidant, and synthetic intermediate. bham.ac.ukresearchgate.net The ability to produce these platform chemicals from a renewable source like 4-IPEC is a significant step toward a more sustainable chemical industry. researchgate.netresearchgate.net

Integration within Circular Economy and Green Chemistry Concepts

The synthesis of 4-IPEC and its derivatives incorporates several principles of green chemistry:

Use of Renewable Feedstocks : The process starts with terpenes, which are naturally occurring and renewable, rather than finite petrochemicals. bath.ac.uk

Atom Economy : The synthetic routes are designed to be efficient, maximizing the incorporation of atoms from the reactants into the final product. researchgate.net

Catalysis : The syntheses employ catalytic reactions, such as the palladium-catalyzed aromatization, which are preferable to stoichiometric reagents as they reduce waste and can often be performed under milder conditions. bham.ac.uknih.gov

Furthermore, 4-IPEC is a building block for materials that could be designed for a circular economy. For example, it can be oxidized to form 4-isopropenylcaprolactone. bath.ac.uk Lactones like this are monomers that can be used to create polyesters, a class of polymers known for their potential for chemical recyclability. This opens up the possibility of producing renewable plastics that can be efficiently depolymerized back to their monomer units, creating a truly circular polymer lifecycle. bath.ac.uk The development of such processes represents a critical strategy for mitigating plastic pollution and establishing a sustainable materials economy.

Computational and Theoretical Studies on 4 Isopropenylcyclohexanone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 4-isopropenylcyclohexanone. By calculating the electron density, DFT methods can accurately predict various molecular characteristics.

Exploration of Stereoelectronic Effects and Conformational Preferences

Theoretical investigations have shown that stereoelectronic interactions, such as hyperconjugation, play a crucial role in determining the conformational preferences of substituted cyclohexanes. researchgate.net For instance, interactions between the π orbitals of the isopropenyl group and the σ* orbitals of the cyclohexanone (B45756) ring can stabilize certain conformations over others. researchgate.net DFT calculations can quantify these interactions, providing a deeper understanding of the factors governing the molecule's three-dimensional structure. In the synthesis of this compound from β-pinene, the formation of the thermodynamically less stable this compound as the major product is attributed to a lower transition state energy under kinetic control. bham.ac.uk This suggests that the reaction pathway is governed by the kinetics of competing syn-E2 elimination reactions rather than the thermodynamic stability of the final products. bham.ac.uk

Analysis of Reaction Energetics and Transition States in Synthetic Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing valuable information about reaction kinetics and feasibility. researchgate.net

For example, in the synthesis of paracetamol and ibuprofen (B1674241) from this compound derived from β-pinene, DFT could be employed to study the energetics of the key reaction steps. bham.ac.uk This includes the palladium-catalyzed oxidative aromatization used to form the benzene (B151609) ring system in both drugs. bham.ac.uk Understanding the transition state structures and their relative energies can help optimize reaction conditions to improve yields and selectivity. For instance, the conversion of nopinone (B1589484) to this compound involves heterogeneous dehydration reactions that proceed via E2 elimination of surface-bound alkoxides, with syn-elimination being a key feature. bham.ac.uk

Molecular Orbital Analysis (e.g., HOMO-LUMO) for Reactivity and Stability Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap generally implies greater stability. mahendrapublications.comnih.gov

For this compound, molecular orbital analysis can predict its reactivity in various chemical transformations. For instance, the HOMO would likely be localized on the electron-rich isopropenyl group, making it susceptible to electrophilic attack. Conversely, the LUMO might be centered on the carbonyl group, indicating its potential to react with nucleophiles. The HOMO-LUMO gap can also influence the rate of cycloaddition reactions, a common transformation for dienes. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations offer a dynamic perspective on the behavior of this compound and its interactions with other molecules, particularly biological macromolecules.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. ucsb.edu For a flexible molecule like this compound, this involves exploring the rotation around single bonds to find low-energy conformations. schrodinger.com Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a realistic picture of the molecule's behavior in a given environment (e.g., in solution). nih.gov

MD simulations can reveal how the cyclohexanone ring and the isopropenyl substituent move and interact with their surroundings. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site. nih.gov The simulations can also provide insights into the conformational changes that may occur upon binding. nih.gov

Ligand-Receptor Interaction Studies focused on Binding Modes and Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. eurofinsdiscovery.com This method is widely used in drug discovery to screen for potential drug candidates. eurofinsdiscovery.comnih.gov For this compound, docking simulations could be used to investigate its potential binding to various protein targets.

The process involves two main steps: conformational sampling, where different orientations of the ligand in the receptor's binding site are generated, and scoring, where the binding affinity for each orientation is estimated using a scoring function. eurofinsdiscovery.com These scoring functions typically account for factors like van der Waals forces and electrostatic interactions. eurofinsdiscovery.com By identifying the most favorable binding modes and predicting the binding affinity, docking studies can provide valuable hypotheses about the biological activity of this compound and guide further experimental validation. nih.govbiorxiv.orgscilit.com

Prediction of Chemical Reactivity and Selectivity

Computational chemistry serves as a powerful predictive tool in modern organic synthesis, offering profound insights into the reactivity and selectivity of complex molecules like this compound. By modeling molecular structures and reaction pathways, theoretical studies can forecast the outcomes of chemical transformations, thereby guiding experimental design and saving significant resources. The presence of two distinct reactive sites in this compound—the ketone carbonyl group and the isopropenyl double bond—makes it an ideal candidate for computational analysis of selectivity.

Chemoselectivity and Regioselectivity Predictions in Complex Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemoselectivity and regioselectivity of reactions involving substrates with multiple functional groups. For this compound, these predictions are crucial for controlling which part of the molecule reacts.

Chemoselectivity: A notable example of predicted and experimentally verified chemoselectivity is the Baeyer-Villiger Oxidation (BVO) of this compound. bath.ac.uk In this reaction, the goal is to selectively oxidize the ketone to a lactone without affecting the isopropenyl group. Computational models can simulate the reaction pathway, comparing the activation energies for the oxidation of the ketone versus the epoxidation of the alkene.

Studies have shown that using specific catalysts, such as a tin-doped zeolite (Sn-β) with hydrogen peroxide (H₂O₂) as the oxidant, leads to high chemoselectivity for the desired lactone, 4-isopropenylcaprolactone. bath.ac.uk The catalytic system selectively activates the carbonyl group for oxidation. bath.ac.uk Initial reaction stages show exclusive conversion to the lactone, with the alkene group remaining over 98% intact. bath.ac.uk However, these studies also note that at higher conversion rates, the formation of by-products, including epoxides, can occur, a phenomenon that can be predicted by monitoring the energetics of competing reaction pathways. bath.ac.uk

| Reactant | Catalyst/Reagent | Primary Product | Observed Selectivity | Computational Insight |

|---|---|---|---|---|

| This compound | Sn-β zeolite / H₂O₂ | 4-Isopropenylcaprolactone | High selectivity for lactone formation over alkene epoxidation at initial stages. | Calculations show preferential activation of the carbonyl group by the Sn(IV) site over the alkene. |

| This compound | Sn-β zeolite / H₂O₂ | Epoxide by-products | Observed at higher (62%) lactone conversion. | Predicts the possibility of secondary oxidation pathways becoming competitive as reactant concentration decreases. |

Regioselectivity: Computational studies are also vital for predicting the outcome of reactions where a reagent can attack different positions. In the Robinson annulation of a derivative, (d,l)-cis-2-methyl-4-isopropenyl-cyclohexanone, with trans-3-penten-2-one, a high degree of regioselectivity was observed, yielding primarily one stereoisomer in a 90:10 ratio. soton.ac.uk Theoretical models can elucidate the transition state energies for the different possible Michael addition pathways, explaining why one product is favored over others. soton.ac.uk Such analyses consider steric and electronic factors that govern the approach of the reactants, accurately predicting the stereochemical and regiochemical outcome. soton.ac.uk

Computational Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling and optimizing it. arxiv.org Computational chemistry provides a virtual window into these transient processes, mapping out the entire reaction coordinate from reactants to products. sumitomo-chem.co.jp

Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry for mechanistic studies. sumitomo-chem.co.jpnih.gov By calculating the electronic structure of molecules, DFT can determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jp For reactions involving this compound, DFT calculations (e.g., using functionals like B3LYP with basis sets such as 6-31G*) can model complex transformations like its synthesis from β-pinene or its conversion into pharmaceuticals. bham.ac.ukresearchgate.net

The process involves constructing a potential energy surface for the reaction. The path of lowest energy across this surface is the intrinsic reaction coordinate (IRC). smu.edu Key points along the IRC include:

Stationary Points: Reactants, intermediates, and products, which are local minima on the energy surface.

Transition States: Saddle points on the energy surface, representing the highest energy barrier that must be overcome during the reaction. sumitomo-chem.co.jp

The activation energy (ΔG‡), calculated as the energy difference between the reactants and the transition state, determines the reaction rate. sumitomo-chem.co.jp By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism. sumitomo-chem.co.jp

Advanced Mechanistic Analysis: Beyond identifying stationary points, computational approaches like the Unified Reaction Valley Approach (URVA) can dissect a reaction mechanism into distinct phases. smu.edu This method analyzes the reaction path curvature to identify chemically significant events such as reactant preparation, bond breaking/formation, and product relaxation. smu.edu For a molecule like this compound, this could detail the precise sequence of events in a multi-step synthesis, such as the acid-catalyzed ring-opening of nopinone to an intermediate that dehydrates to form the final ketone. bham.ac.uk

| Method/Approach | Primary Application | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energies. nih.gov | Optimized geometries, reaction energies, activation barriers, potential energy surfaces. sumitomo-chem.co.jpnih.gov | Predicting stability, reactivity, and the most favorable pathways for its synthesis and subsequent reactions. bham.ac.uk |

| Intrinsic Reaction Coordinate (IRC) Following | Mapping the lowest energy reaction path. smu.edu | Confirms that a calculated transition state connects the correct reactants and products. | Validating the mechanism of complex rearrangements or additions involving the ketone or isopropenyl group. |

| Unified Reaction Valley Approach (URVA) | Detailed analysis of reaction path dynamics. smu.edu | Partitioning of the mechanism into chemically meaningful phases (e.g., bond breaking, formation). smu.edu | Provides a deeper understanding of the sequence of events in multi-step transformations, such as annulation reactions. soton.ac.uk |

| DP4+ Analysis | Structure verification by comparing computed and experimental NMR spectra. acs.org | Probabilistic score for the correct stereoisomer. acs.org | Could be used to unequivocally confirm the structure and stereochemistry of products derived from this compound. |

By integrating these computational tools, researchers can build a comprehensive and predictive understanding of the chemical behavior of this compound, guiding the synthesis of new materials and complex molecules from this versatile biorenewable feedstock. bham.ac.ukbath.ac.uk

Occurrence and Isolation in Natural Systems

Identification in Plant Essential Oils

The compound is a constituent of the volatile oils of several aromatic plants. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for its identification in these complex mixtures.

The essential oil of wild Cymbopogon giganteus, a species of aromatic grass, has been found to contain 4-Isopropenylcyclohexanone. In a study analyzing the essential oil from C. giganteus collected in Karnataka, India, GC-MS analysis identified 64 distinct compounds. botanyjournals.com Among these, this compound was present, albeit as a minor component, constituting 0.37% of the total oil. botanyjournals.com The essential oil was predominantly composed of monoterpenoids (63.57%), with major constituents being Dihydrocarveol, Trans-p-mentha-2,8-dienol, and Limonene (B3431351). botanyjournals.com Another study on wild C. giganteus from a different location also confirmed a rich profile of monoterpenoids. researchgate.net

Table 1: Selected Chemical Constituents of Cymbopogon giganteus Essential Oil botanyjournals.com

| Compound | Percentage (%) |

| Dihydrocarveol | 15.30 |

| Trans-p-mentha-2,8-dienol | 14.32 |

| Limonene | 12.19 |

| trans-pinocarveol | 9.48 |

| This compound | 0.37 |

This table is not exhaustive and represents selected compounds for context.

This compound has been identified in the essential oils of other plants from the Apiaceae family. A comparative analysis of the essential oils of Trachyspermum copticum, Cuminum cyminum, and Heracleum persicum revealed its presence. While the major constituents of T. copticum were thymol (B1683141) (56.20%) and for C. cyminum were Cuminaldehyde (23.69%), γ-Terpinene (16.28%), and β-Pinene (13.06%), this compound was specifically detected in the essential oil of Heracleum persicum at a concentration of 0.14%. brieflands.com Studies focusing specifically on the composition of Cuminum cyminum essential oil have identified its major components as cuminaldehyde, p-mentha-1,3-dien-7-al, and p-mentha-1,4-dien-7-al, but did not list this compound. researchgate.net Similarly, analyses of T. copticum essential oil highlight thymol, m-cymene, and γ-terpinene as its primary components.

Compositional Analysis of Cymbopogon giganteus Essential Oil

Presence as Phytocompounds in Plant Extracts

Beyond volatile essential oils, this compound has also been identified as a phytochemical constituent in solvent extracts from various plant parts.

The methanolic bark extract of Ficus racemosa, commonly known as the cluster fig tree, has been shown to contain a significant amount of this compound. researchgate.net A phytochemical investigation using GC-MS analysis identified several compounds, with this compound being a notable constituent at 7.60% of the total extract. researchgate.net This indicates that the compound is a significant component of the non-volatile or semi-volatile fraction of the bark. Other major compounds found in the extract included 4H-Pyran-4-one, 2-methyl-6-phenyl- (52.24%) and Betulinic acid (10.40%). researchgate.net The bark of F. racemosa is known to contain various bioactive compounds, including tannins, flavonoids, and triterpenoids. globalresearchonline.netjocpr.com

Table 2: Major Phytocompounds in Methanolic Bark Extract of Ficus racemosa researchgate.net

| Compound | Peak Area (%) |

| 4H-Pyran-4-one, 2-methyl-6-phenyl- | 52.24 |

| Betulinic acid | 10.40 |

| This compound | 7.60 |

| Stigmasterol | 7.35 |

| Beta-Amyrin | 7.01 |

This table represents selected major compounds identified in the extract.

This compound has also been identified in the seed extracts of Ammodaucus leucotrichus, a medicinal plant native to North Africa. researchgate.net In a study analyzing both methanol (B129727) and n-hexane extracts of the seeds via GC-MS, the compound was detected in the methanol extract. It was present at a concentration of 0.46%. researchgate.net The study aimed to identify phytochemicals with potential therapeutic properties and found a diverse array of compounds, including terpenoids, fatty acids, and phenols. researchgate.netnih.gov

Isolation from Ficus racemosa Bark Extracts

Proposed Biosynthetic Pathways of Related Monoterpenoids and Terpenes in Flora

The formation of this compound, a C10 monoterpenoid, is a result of complex biosynthetic processes within plants. Terpenoids are a large and diverse class of secondary metabolites derived from five-carbon isoprene (B109036) units. mdpi.com

The fundamental building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. researchgate.nettandfonline.com

The Mevalonate (MVA) Pathway : Occurring primarily in the cytoplasm, this pathway starts with acetyl-CoA and typically produces precursors for sesquiterpenes (C15) and triterpenes (C30). researchgate.nettugraz.at

The Methylerythritol Phosphate (MEP) Pathway : Located in the plastids, this pathway uses glyceraldehyde-3-phosphate (GA-3P) and pyruvate (B1213749) as initial substrates. The MEP pathway is exclusively responsible for the biosynthesis of monoterpenoids (C10) and diterpenoids (C20). researchgate.nettandfonline.com

For a monoterpenoid like this compound, the MEP pathway is the operative route. In this pathway, one molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP). mdpi.com GPP is the universal C10 precursor for all monoterpenes. mdpi.commdpi.com

The vast diversity of monoterpenoid structures arises from the subsequent modification of GPP by a class of enzymes known as terpene synthases (TPS). mdpi.commdpi.com These enzymes catalyze complex cyclization, rearrangement, and hydroxylation reactions to convert the linear GPP molecule into a wide array of cyclic and acyclic monoterpene skeletons. The specific TPS enzymes present in a particular plant species determine the profile of monoterpenes it produces. The final structure of this compound is likely formed through such enzymatic modifications of a precursor like limonene or carveol, followed by oxidation steps to form the ketone group.

Analytical Methodologies for Structural Elucidation and Characterization of 4 Isopropenylcyclohexanone Derivatives and Reaction Products

Advanced Spectroscopic Techniques in Organic Chemistry

Spectroscopic methods form the cornerstone of molecular characterization, offering detailed information on the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-isopropenylcyclohexanone and its reaction products. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom within the molecule.

In the ¹H NMR spectrum of this compound, the isopropenyl group gives rise to characteristic signals for the vinyl protons and the methyl group. For instance, a patent describing the isomerization of nopinone (B1589484) reports the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), showing a singlet for the three methyl protons at approximately 1.78 ppm and a singlet for the two vinyl protons at around 4.81 ppm. google.com The protons on the cyclohexanone (B45756) ring produce a series of multiplets in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. nih.gov The carbonyl carbon of the cyclohexanone ring is typically observed in the downfield region of the spectrum. The quaternary and methine carbons of the isopropenyl group also have distinct chemical shifts, confirming the presence of this key functional group.

In studies involving the synthesis of derivatives, such as the conversion of β-pinene to this compound, NMR is crucial for monitoring the reaction progress and confirming the structure of the final product. bham.ac.ukresearchgate.net For example, in the synthesis of paracetamol from this compound, ¹H NMR is used to verify the structure of intermediates like 4-acetylcyclohexanone. bham.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound google.com

| Proton Type | Chemical Shift (ppm) | Multiplicity | Number of Protons |

| Methyl (CH₃) | 1.78 | Singlet | 3H |

| Vinyl (C=CH₂) | 4.81 | Singlet | 2H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight is confirmed to be approximately 138.21 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For example, in the analysis of related terpene-derived compounds, HRMS was used to identify the [M+H]⁺ ion peak, confirming the elemental composition. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often coupled with a time-of-flight (TOF) analyzer. bham.ac.uknews-medical.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by strong absorption bands corresponding to the ketone and alkene functional groups.

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the cyclohexanone ring, which typically appears around 1710-1725 cm⁻¹. wpmucdn.com A patent for the isomerization of nopinone reports a C=O band at 1720 cm⁻¹ for this compound. google.com The carbon-carbon double bond (C=C) stretch of the isopropenyl group is observed in the region of 1640-1650 cm⁻¹, with a specific reported value of 1645 cm⁻¹. google.com Additionally, the out-of-plane bending of the vinyl C-H bonds gives rise to a characteristic band around 900 cm⁻¹. google.com

In synthetic procedures, IR spectroscopy is used to monitor the conversion of reactants to products. bham.ac.uk For instance, the disappearance of the hydroxyl (-OH) band and the appearance of the C=C band would indicate the successful dehydration of an alcohol precursor to form an alkene derivative of this compound.

Table 2: Key IR Absorption Bands for this compound google.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1720 |

| Alkene (C=C) | Stretch | 1645 |

| Vinyl C-H | Out-of-plane bend | 900 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Composition and Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound and its derivatives.

GC-MS is frequently used to determine the composition of reaction mixtures. For example, in the synthesis of this compound from nopinone, GC was used to determine the relative proportions of the desired product and its isomer, 4-isopropylidene-cyclohexanone. google.com The retention time of a compound in the GC column is a characteristic property that aids in its identification, while the mass spectrum provides definitive structural confirmation. nih.govbrieflands.com

The Kovats retention index is an experimental value used in gas chromatography to convert retention times into system-independent constants. For this compound, the standard non-polar Kovats retention index is reported as 1133. nih.gov This value can be used to compare results across different GC systems. GC-MS is also invaluable for identifying impurities and by-products in a sample, which is critical for ensuring the quality of the final product. researchgate.netucl.ac.uk

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is another powerful separation technique that is complementary to GC. It is particularly useful for the analysis of less volatile or thermally sensitive derivatives of this compound.

While specific HPLC methods for this compound itself are less commonly detailed in the provided context, the technique is widely applied in the analysis of reaction products derived from it. For example, in the synthesis of paracetamol, where this compound is a key intermediate, HPLC could be employed to monitor the conversion of intermediates and to quantify the final product. bham.ac.ukresearchgate.net The use of a diode-array detector (DAD) or a UV-Vis detector allows for the selective detection and quantification of compounds that absorb ultraviolet or visible light.

In research involving the analysis of complex mixtures, such as plant extracts that may contain derivatives of this compound, HPLC is an essential tool for isolating and purifying individual components for further spectroscopic analysis.

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. This technique is particularly crucial for establishing the absolute stereochemistry and preferred conformation of chiral molecules, such as derivatives and reaction products of this compound. The insights gained from X-ray diffraction studies are fundamental to understanding reaction mechanisms, stereoselectivity, and structure-activity relationships.

A notable example of the application of X-ray crystallography in this context is the structural elucidation of a pyrazoline derivative obtained from (+)-pulegone, a natural monoterpene ketone closely related to this compound. The reaction of (+)-pulegone with hydroxylamine (B1172632) hydrochloride in the presence of sodium nitrite (B80452) leads to the formation of a novel pyrazoline derivative. The absolute configuration and the conformation of the cyclohexane (B81311) ring in this product have been unequivocally established through single-crystal X-ray diffraction analysis.

The crystallographic data provides a wealth of precise structural parameters. Below is a table summarizing the key crystallographic and structural data for the pyrazoline derivative of pulegone (B1678340).

| Parameter | Value |

|---|---|

| Chemical Formula | C10H16N2O |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.987(2) |

| b (Å) | 11.013(3) |

| c (Å) | 12.541(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 965.1(4) |

| Z | 4 |

The determination of the absolute configuration is often achieved through the measurement of anomalous dispersion effects, typically by including a heavy atom in the structure or by using specific wavelengths of X-rays. In the case of the pulegone derivative, the known stereochemistry of the starting material, (+)-pulegone, served as a reference point for the assignment of the absolute stereochemistry of the newly formed chiral centers in the pyrazoline ring.

Furthermore, the precise bond lengths and angles within the cyclohexanone ring and its substituents, as determined by X-ray crystallography, offer valuable data for computational modeling and for understanding the electronic and steric effects that govern the molecule's properties. For instance, the length of the C=O bond and the angles around the sp2-hybridized carbon of the ketone can be correlated with the reactivity of the carbonyl group.

Future Research Directions and Perspectives

Development of Novel and Environmentally Benign Synthetic Routes to 4-Isopropenylcyclohexanone

The conversion of abundant terpenes from forestry and citrus industry waste into valuable chemicals is a key goal for a sustainable future. sciencelink.net Current research has demonstrated scalable processes to convert β-pinene into this compound (4-IPEC) through a sequence of oxidation, acid-catalyzed ring-opening (ACRO), and dehydration. news-medical.netsciencelink.netbham.ac.uk A notable process involves the ozonolysis of β-pinene to yield nopinone (B1589484), followed by ACRO with sulfuric acid to produce 4-(1-hydroxy-1-methylethyl)-cyclohexanone (4-HMEC), which is then dehydrated to 4-IPEC. news-medical.netbham.ac.uk

Future work will likely focus on enhancing the environmental credentials and efficiency of these routes. Key areas for investigation include:

Biocatalysis: Engineering enzymes to perform selective oxidation of terpenes directly to 4-IPEC, minimizing steps and harsh reagents.

Heterogeneous Catalysis: Developing robust, recyclable solid catalysts to replace homogeneous acids like sulfuric acid in the ring-opening step, simplifying purification and reducing waste. taylorfrancis.com

Flow Chemistry: Transitioning batch reactions to continuous flow processes. researchgate.net A continuous flow protocol for the ACRO reaction of nopinone has already shown promise, offering better control, safety, and scalability. news-medical.netresearchgate.net This approach can be expanded to the entire synthesis sequence.

A comparison of a known batch and a potential flow synthesis highlights the direction of future research:

| Feature | Current Batch Process (from Nopinone) | Future Flow Process |

| Reaction Vessel | Large stirred tank | Microreactor or packed bed reactor |

| Reagents | Nopinone, 12 M H₂SO₄ | Streams of nopinone and acid |

| Conditions | 5°C, 45 min | 5°C, ~10 min residence time |

| Yield (4-HMEC) | 86% | 89% researchgate.net |

| Safety | Handling large volumes of strong acid | Improved heat and mass transfer, smaller volumes at any given time |

| Scalability | Incremental | Linear, by running longer or in parallel |

Exploration of New Catalytic Transformations Utilizing the Compound's Unique Functionality

This compound's structure, featuring both a ketone and a reactive alkene, makes it a prime candidate for novel catalytic transformations to create complex molecules. Future research will aim to exploit this dual functionality.

Tandem and Cascade Reactions: Designing single-catalyst systems that initiate sequential reactions at both functional groups is a major goal. For example, a catalyst could facilitate a Michael addition at the isopropenyl group, followed by an intramolecular aldol (B89426) condensation involving the ketone, to rapidly build polycyclic frameworks.

Isomerization: The catalytic isomerization of this compound to its more thermodynamically stable isomer, 4-isopropylidene-cyclohexanone, using transition metal salt catalysts has been established. google.com Further research could explore more efficient and selective catalysts for this and other isomerization reactions.

Oxidative Aromatization: Palladium-catalyzed reactions are used to aromatize the cyclohexenyl ring in derivatives of 4-IPEC. news-medical.netresearchgate.netresearchgate.net This has been a key step in synthesizing sustainable versions of common pharmaceuticals. news-medical.netresearchgate.netbirmingham.ac.uknih.gov Future work will likely seek more sustainable and cost-effective catalysts (e.g., using earth-abundant metals) for these crucial aromatization steps. For instance, the conversion of 4-IPEC to 4-acetylcyclohexanone (4-ACH) and its subsequent dehydrogenation to 4-hydroxyacetophenone (4-HAP) is a critical pathway that could be optimized. researchgate.net

Expansion of Applications in Sustainable Chemical Production and Material Science

As a bioderived feedstock, 4-IPEC is a gateway to a wide range of sustainable chemicals and materials. bham.ac.ukbirmingham.ac.uk Researchers have already demonstrated its role as a key intermediate in the synthesis of paracetamol and ibuprofen (B1674241), showcasing its potential to replace petrochemicals in the pharmaceutical industry. news-medical.netbham.ac.ukresearchgate.netnih.gov

Future applications are expected to expand into material science:

Polymer Synthesis: The isopropenyl group is a polymerizable handle. Future research will focus on developing new polymers from 4-IPEC and its derivatives. This aligns with the broader goal of creating "green" bio-sourced polymers from sustainable materials. umn.edumdpi.com The resulting polymers could offer tunable properties, such as high glass transition temperatures and controlled degradation rates, similar to advancements seen with other bio-based monomers like levoglucosenone. rsc.org

Monomer Development: The transformation of 4-IPEC into other monomers is a promising avenue. For example, the Baeyer-Villiger oxidation of this compound yields 4-isopropenylcaprolactone, a monomer for bio-based polyesters. bath.ac.uk Investigating the polymerization of this and other derived monomers could lead to novel materials with unique properties and improved degradability. bath.ac.uk

| Potential Product from 4-IPEC | Application Area | Key Transformation |

| 4-Hydroxyacetophenone (4-HAP) | Pharmaceutical Intermediate (e.g., for Paracetamol) sciencelink.net | Ozonolysis, Dehydrogenation news-medical.netresearchgate.net |

| (rac)-Ibuprofen | Pharmaceutical news-medical.netnih.gov | Multi-step synthesis including Grignard reaction and aromatization news-medical.net |

| 4-Isopropenylcaprolactone | Monomer for biodegradable polyesters bath.ac.uk | Baeyer-Villiger Oxidation bath.ac.uk |

| Novel Polymers | Sustainable plastics, coatings, adhesives | Direct polymerization of the isopropenyl group |

Advanced Computational Modeling for Rational Design and Mechanism Discovery

Computational chemistry is an indispensable tool for accelerating research and development. In the context of this compound, future modeling efforts will provide deeper insights.

Mechanism Elucidation: Computational modeling can be used to understand complex reaction mechanisms, such as the competing pathways in the acid-catalyzed dehydration of 4-HMEC that lead to 4-IPEC versus its isomer, 4-isopropylidene-cyclohexanone (4-IPIC). researchgate.net Understanding the transition states can help in fine-tuning reaction conditions to favor the desired product. researchgate.net

Catalyst Design: Density Functional Theory (DFT) and other methods can be used to rationally design catalysts with higher activity and selectivity for transformations of 4-IPEC. This approach is synergistic with experimental work, as seen in studies of other biomass conversions. researchgate.net

Predicting Material Properties: Molecular dynamics simulations can predict the physical and chemical properties of polymers derived from 4-IPEC, guiding the synthesis of new materials with targeted characteristics like thermal stability or degradation profiles. This predictive power reduces trial-and-error in the lab.

Investigation of Stereoselective Syntheses of Chiral Derivatives and Analogs

The C4 position of the cyclohexanone (B45756) ring is a stereocenter, meaning this compound can exist as different stereoisomers. Controlling this stereochemistry is crucial for applications in pharmaceuticals and fragrances, where specific 3D structures are often required for biological activity.

Future research will intensely focus on:

Asymmetric Catalysis: Developing chiral catalysts for reactions like asymmetric hydrogenation of the isopropenyl group or enantioselective reduction of the ketone. This would provide access to enantiomerically pure derivatives.

Stereoselective Annulation: The Robinson annulation of isomers of this compound has been shown to proceed stereoselectively to produce sesquiterpenoids like α-vetivone and 7-epi-nootkatone. researchgate.net Further exploration of stereoselective cyclization reactions will be a powerful tool for natural product synthesis.

Synthesis of Chiral Analogs: Creating and studying chiral analogs of this compound will expand the library of available bio-based building blocks for various industries. Rhodium-catalyzed reactions, for example, have been used to create diastereoisomeric products from related cyclohexanone derivatives, indicating a pathway for creating diverse stereochemical structures. capes.gov.br

Q & A

Q. What are the standard synthetic routes for 4-isopropenylcyclohexanone, and how can researchers optimize yields?

this compound is commonly synthesized via pyrolysis of nopinone (bicyclic monoterpene ketone) at controlled temperatures (~250–300°C), which induces retro-Diels-Alder fragmentation . Alternative methods include acid-catalyzed rearrangements of terpene derivatives or oxidation of isopropenyl-substituted cyclohexanol precursors. Yield optimization requires monitoring reaction kinetics, gas chromatography (GC) for purity assessment, and adjusting catalysts (e.g., Lewis acids) to suppress side reactions like polymerization. Retrosynthetic tools (e.g., AI-powered models) can predict feasible pathways by analyzing bond disconnections and reagent compatibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The isopropenyl group exhibits characteristic vinyl proton signals at δ 4.8–5.2 ppm (multiplet) and a carbonyl resonance at ~210 ppm in ¹³C NMR. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (MW 138.2 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies the ketone carbonyl stretch at ~1700 cm⁻¹. Researchers should cross-validate data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in stereoelectronic effects .

Q. How does the reactivity of this compound compare to other α,β-unsaturated ketones in Diels-Alder reactions?

The electron-deficient isopropenyl group enhances dienophilicity, enabling regioselective [4+2] cycloadditions with electron-rich dienes. However, steric hindrance from the cyclohexane ring may reduce reaction rates compared to linear α,β-unsaturated ketones. Comparative studies should use kinetic assays (e.g., UV-Vis monitoring) and computational modeling (e.g., frontier molecular orbital analysis) to quantify reactivity differences .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound may release irritant fumes upon heating. Researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Storage requires airtight containers in cool, ventilated areas. Emergency measures include flushing eyes with water for 15 minutes and using alcohol-based absorbents for spills .

II. Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in asymmetric catalysis?

DFT calculations (e.g., B3LYP/6-31G* level) model transition states to predict enantioselectivity in catalytic reactions. For example, chiral Lewis acid catalysts (e.g., Evans’ oxazaborolidines) can be simulated to assess their interaction with the ketone’s π-system. Researchers should compare computed activation energies with experimental enantiomeric excess (ee) values from chiral HPLC .

Q. What mechanistic insights explain contradictory data in the photochemical degradation of this compound?